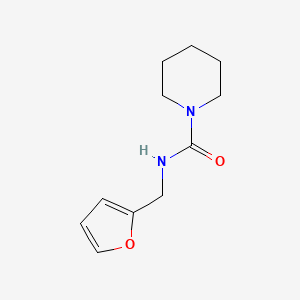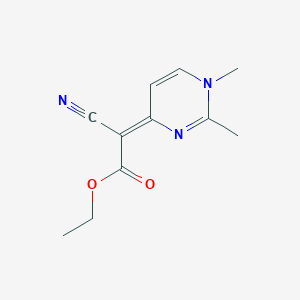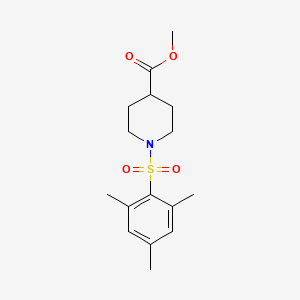
N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea, also known as MIH 1, is a synthetic compound that has gained attention in scientific research due to its potential use as a tool for studying protein kinases. MIH 1 has been found to inhibit the activity of several kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are important targets for drug development.
Wirkmechanismus
N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea 1 acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrate, leading to inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
The effects of N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea 1 on biochemical and physiological processes are dependent on the specific kinase being inhibited. For example, inhibition of CDKs can lead to cell cycle arrest and apoptosis, while inhibition of GSK-3 can affect glycogen synthesis and insulin signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea 1 in lab experiments is its specificity for certain protein kinases, allowing for targeted inhibition of specific pathways. However, N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea 1 may also have off-target effects on other kinases, leading to unintended consequences. Additionally, the synthesis of N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea 1 can be challenging and expensive, limiting its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea 1 and related compounds. These include:
1. Development of more specific inhibitors of protein kinases to minimize off-target effects.
2. Investigation of the effects of kinase inhibition on specific diseases, such as cancer and neurodegenerative disorders.
3. Identification of new targets for kinase inhibition and development of compounds with greater selectivity for these targets.
4. Optimization of the synthesis of N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea 1 and related compounds to improve their availability for research purposes.
In conclusion, N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea 1 is a synthetic compound that has potential as a tool for studying protein kinases in scientific research. Its specificity for certain kinases allows for targeted inhibition of specific pathways, but its off-target effects and limited availability may pose challenges for its use. Future research on N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea 1 and related compounds may lead to new insights into the role of protein kinases in disease and the development of more effective therapies.
Synthesemethoden
The synthesis of N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea 1 involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 3-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with urea to yield N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea 1.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea 1 has been used in scientific research to study the role of protein kinases in various biological processes. For example, N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea 1 has been shown to inhibit CDKs, which are involved in cell cycle regulation, and GSK-3, which is involved in the regulation of glycogen synthesis and cell signaling pathways. N-(5-methyl-3-isoxazolyl)-N'-(3-nitrophenyl)urea 1 has also been used to study the effects of kinase inhibition on cancer cell growth and differentiation.
Eigenschaften
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-7-5-10(14-19-7)13-11(16)12-8-3-2-4-9(6-8)15(17)18/h2-6H,1H3,(H2,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHQUWYFXSHXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796261 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817112.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5817125.png)

![ethyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5817139.png)
![3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5817143.png)
![N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5817149.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B5817161.png)
![N-[(benzylamino)carbonothioyl]-2,4-dimethylbenzamide](/img/structure/B5817178.png)



